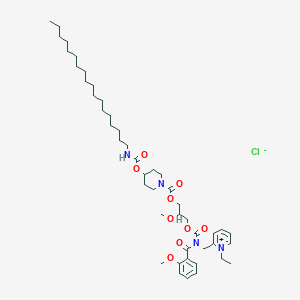

Glycerol derivative 1

Description

Structure

2D Structure

Properties

Molecular Formula |

C46H73ClN4O9 |

|---|---|

Molecular Weight |

861.5 g/mol |

IUPAC Name |

[3-[(1-ethylpyridin-1-ium-2-yl)methyl-(2-methoxybenzoyl)carbamoyl]oxy-2-methoxypropyl] 4-(octadecylcarbamoyloxy)piperidine-1-carboxylate chloride |

InChI |

InChI=1S/C46H72N4O9.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-31-47-44(52)59-39-29-33-49(34-30-39)45(53)57-36-40(55-3)37-58-46(54)50(35-38-26-23-25-32-48(38)6-2)43(51)41-27-21-22-28-42(41)56-4;/h21-23,25-28,32,39-40H,5-20,24,29-31,33-37H2,1-4H3;1H |

InChI Key |

IXRMFSBOHHRXSS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)OC1CCN(CC1)C(=O)OCC(COC(=O)N(CC2=CC=CC=[N+]2CC)C(=O)C3=CC=CC=C3OC)OC.[Cl-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Glycerol Derivative 1

Catalytic Approaches in Solketal (B138546) Synthesis

Homogeneous catalysts, which exist in the same phase as the reactants, offer high activity and selectivity under mild conditions due to excellent contact between the catalyst's active sites and the reactants. Mineral acids like sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (PTSA) are effective but pose significant challenges, including corrosion, difficulty in separation from the product mixture, and the generation of toxic waste during neutralization. nih.govrsc.org

A more advanced class of homogeneous catalysts includes heteropolyacids (HPAs), such as phosphotungstic acid (PW12), phosphomolybdic acid (PMo12), and silicotungstic acid (SiW12). nih.govsemanticscholar.org These catalysts exhibit strong Brønsted acidity, leading to very high reaction rates.

Research Findings: Studies have shown that Keggin-type heteropolyacids are highly efficient for glycerol (B35011) acetalization even at room temperature and under solvent-free conditions. nih.govsemanticscholar.org The catalytic activity follows the order of acid strength: PW12 > PMo12 > SiW12. nih.govsemanticscholar.org Using PW12, a glycerol conversion of 99.2% with 97% selectivity to Solketal can be achieved in as little as five minutes. nih.gov However, like mineral acids, the separation and reuse of these catalysts from the reaction medium remain a significant challenge. semanticscholar.org

| Catalyst | Temperature (°C) | Time | Glycerol Conversion (%) | Solketal Selectivity (%) |

|---|---|---|---|---|

| Phosphotungstic Acid (PW12) | 25 | 5 min | 99.2 | ~97.0 |

| Phosphomolybdic Acid (PMo12) | 25 | 10 min | 91.4 | - |

| Silicotungstic Acid (SiW12) | 25 | 10 min | 90.7 | - |

| p-Toluenesulfonic Acid (PTSA) | 60 | 4 h | 100 | 100 |

To overcome the drawbacks of homogeneous systems, research has largely shifted towards heterogeneous catalysts. These solid catalysts are easily separated from the liquid reaction mixture, enabling continuous processes and catalyst recycling, which aligns with the principles of sustainable chemistry. nih.gov The efficiency of these catalysts is closely linked to their structural properties, such as acidity, surface area, and pore size. mdpi.com

Zeolites: These are crystalline aluminosilicates with well-defined microporous structures and strong acidic sites. Zeolites like H-Beta and ZSM-5 are highly active for Solketal synthesis. jmaterenvironsci.comnih.gov Their catalytic performance is influenced by the Si/Al ratio, which determines the density and strength of the acid sites, and their hydrophobicity. jmaterenvironsci.com A higher Si/Al ratio can improve tolerance to water, a byproduct of the reaction that can deactivate the catalyst. jmaterenvironsci.com Research on Beta zeolites showed that a high Si/Al ratio (180) maintained a Solketal yield of around 80% even with 10% water impurity, whereas a low Si/Al ratio (19) saw the yield drop from 83.6% to 41%. jmaterenvironsci.com

Ion-Exchange Resins: Polymeric resins with sulfonic acid groups, such as Amberlyst-15 and Amberlyst-36, are widely used as strong acid catalysts. researchgate.netmatec-conferences.org They show excellent activity at mild temperatures. For instance, Amberlyst-15 achieved 87.4% glycerol conversion at 60°C. researchgate.netmatec-conferences.org However, their application can be limited by their lower thermal stability compared to inorganic materials like zeolites. mdpi.com

| Catalyst | Temperature (°C) | Time | Glycerol Conversion (%) | Solketal Selectivity (%) |

|---|---|---|---|---|

| Beta Zeolite (Si/Al = 19) | 30 | - | ~100 | ~95 |

| Amberlyst-15 | 60 | 3 h | 87.4 | - |

| Amberlyst-36 | 50 | - | ~97 | - |

| Metakaolin Clay | 50 | 90 min | 73 | 84 |

While acid catalysis is the conventional route, basic heterogeneous catalysts have also been explored. Metal oxides can be tailored to possess basic properties. However, for the ketalization reaction, which is predominantly acid-catalyzed, basic catalysts are generally less effective and not as widely reported in the literature for high-yield Solketal synthesis. Their primary application in glycerol valorization is often directed towards other reaction pathways like transesterification.

This category includes a diverse range of materials where metal species provide the catalytic activity. These can be metal oxides, mixed metal oxides, or metals supported on various materials like silica (B1680970), alumina, or carbon.

Metal Oxides: Solid acid catalysts like sulfated zirconia (SO₄²⁻/ZrO₂) and mixed oxides such as ZrO₂-SiO₂ have demonstrated high activity. A ZrO₂-SiO₂ catalyst achieved a glycerol conversion of 90.9% with 89.7% selectivity for Solketal. clockss.org Recently, a robust SO₄²⁻/CoAl₂O₄-TiO₂ catalyst showed 99% glycerol conversion with 99% selectivity. acs.org

Supported Metal Catalysts: Supporting an active metal species on a high-surface-area material can enhance catalytic efficiency. For example, FeCl₃ supported on γ-Al₂O₃ has been used as an effective Lewis acid catalyst, achieving over 99% glycerol conversion and 98% Solketal selectivity at room temperature in just 30 minutes. scispace.com Metal-modified zeolites, such as Cu-ZSM-5, have also shown exceptional performance, reaching 99% conversion and 96% selectivity. nih.govproquest.com This catalyst also demonstrated excellent reusability. nih.govproquest.com

| Catalyst | Temperature (°C) | Time | Glycerol Conversion (%) | Solketal Selectivity (%) |

|---|---|---|---|---|

| Cu-ZSM-5 | 60 | 60 min | 99 | 96 |

| FeCl₃/γ-Al₂O₃ | 25 | 30 min | 99.9 | 98.4 |

| SO₄²⁻/CoAl₂O₄-TiO₂ | 58 | 120 min | 99 | 99 |

| SO₄²⁻/ZnAl₂O₄–ZrO₂ | - | - | 99.3 | 98 |

| ZrO₂-SiO₂ | - | - | 90.9 | 89.7 |

Biocatalysis, using enzymes like lipases, presents an alternative green route for chemical synthesis. rsc.orgrsc.org In the context of Solketal, enzymes are typically used not for the direct synthesis from glycerol and acetone (B3395972), but for the kinetic resolution of racemic Solketal to produce enantiomerically pure forms (either (R)- or (S)-Solketal). rsc.orgrsc.org This is achieved through lipase-catalyzed transesterification or acylation, where one enantiomer reacts faster than the other, allowing for their separation. For example, lipase AK has been used for the asymmetric acylation of racemic Solketal to produce optically pure (R)-Solketal with an enantiomeric excess (ee) of 99%. rsc.org This method is valuable for pharmaceutical applications where specific stereoisomers are required.

Biocatalysis and Enzymatic Transformations for Glycerol Derivative 1 Production

Microbial Fermentation Pathways

The microbial synthesis of glycerol derivatives, particularly glycerol ethers, represents a novel and evolving field of biotechnology. While large-scale microbial fermentation for the production of simple glycerol ethers is not yet established, research has identified specific microorganisms and enzymatic pathways capable of synthesizing complex glycerol ether lipids. These pathways offer insights into the biocatalytic formation of ether bonds with glycerol.

Key research has focused on extremophiles, such as archaea, and certain anaerobic bacteria that naturally produce ether lipids as components of their cell membranes. These lipids are known for their enhanced stability in harsh environments.

One significant discovery is the characterization of a promiscuous archaeal prenyltransferase from Archaeoglobus fulgidus, a hyperthermophilic archaeon. nih.govchemrxiv.orgchemrxiv.org This enzyme, a geranylgeranylglyceryl phosphate (B84403) synthase (GGGPS), is capable of synthesizing various prenyl glycerol ethers. nih.govchemrxiv.orgchemrxiv.org The enzyme demonstrates high regioselectivity, controlling the configuration at the glycerol unit. nih.govchemrxiv.org The proposed mechanism for this enzyme involves an intermediary prenyl carbocation equivalent, highlighting a sophisticated biocatalytic approach to ether bond formation. nih.govchemrxiv.org

In the realm of bacteria, the mesophilic sulfate-reducing bacterium Desulfatibacillum alkenivorans PF2803T has been shown to produce a significant amount of monoalkyl- and dialkylglycerols. nih.gov When grown on n-alkenes, these alkylglycerols can constitute one-third to two-thirds of the total cellular lipids. nih.gov The biosynthetic pathway in this bacterium is distinct and appears to be linked to the metabolism of fatty acids, suggesting a novel route for the formation of glycerol ether lipids in anaerobic bacteria. nih.gov

Table 1: Microbial Systems for Glycerol Ether Synthesis

| Microorganism | Enzyme/Pathway | Product | Key Findings |

|---|---|---|---|

| Archaeoglobus fulgidus | Geranylgeranylglyceryl phosphate synthase (GGGPS) | Prenyl glycerol ethers | Enzyme exhibits high regioselectivity and operates via a proposed prenyl carbocation intermediate. nih.govchemrxiv.org |

| Desulfatibacillum alkenivorans PF2803T | Novel biosynthetic pathway | Monoalkyl- and dialkylglycerols | Produces a high proportion of ether lipids when grown on n-alkenes; pathway linked to fatty acid metabolism. nih.gov |

These findings underscore the potential of microbial enzymes for the synthesis of glycerol ethers. Future research in metabolic engineering may lead to the development of microbial cell factories for the controlled production of specific glycerol ether derivatives.

Enzymatic Transesterification and Other Biotransformations

Enzymatic methods provide a green and highly selective alternative to conventional chemical synthesis for producing glycerol derivatives. A prominent example is the synthesis of glycerol carbonate through the enzymatic transesterification of glycerol with dialkyl carbonates, such as dimethyl carbonate (DMC). Lipases are the most commonly employed biocatalysts for this transformation due to their stability and catalytic efficiency in non-aqueous environments.

The use of immobilized lipases is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture and enhances catalyst reusability. For instance, Candida antarctica lipase B (CALB) has been shown to be an effective catalyst for this reaction.

Research has demonstrated that the molar ratio of the reactants significantly influences the conversion of glycerol and the selectivity for glycerol carbonate. An excess of the dialkyl carbonate is generally used to shift the reaction equilibrium towards product formation.

Table 2: Enzymatic Synthesis of Glycerol Carbonate

| Enzyme | Reactants | Molar Ratio (Glycerol:DMC) | Temperature (°C) | Conversion of Glycerol (%) | Selectivity for Glycerol Carbonate (%) |

|---|---|---|---|---|---|

| Immobilized Lipase | Glycerol, Dimethyl Carbonate | 1:3 | 80 | - | - |

| Novozym 435 | Glycerol, Dimethyl Carbonate | 1:2 | 60 | ~95 | >99 |

| Triethylamine (as catalyst) | Glycerol, Dimethyl Carbonate | 1:4 | Reflux (88 → 68) | 99 | 98 |

Note: The data in this table is compiled from various sources to illustrate typical reaction parameters and outcomes. Specific results may vary based on the exact experimental setup.

The enzymatic transesterification process is considered a kinetically controlled reaction, where the properties of the enzyme and the activation of the substrate play crucial roles in achieving high yields. These biotransformations are aligned with the principles of green chemistry, offering mild reaction conditions and high product selectivity.

Specific Chemical Transformations Yielding this compound and Related Structures

Chemical synthesis provides robust and scalable methods for the production of glycerol derivatives, particularly ethers. The following sections detail various etherification methodologies.

Etherification Methodologies

Etherification of glycerol can be achieved through several routes, each with its own advantages and challenges. The choice of method often depends on the desired product (mono-, di-, or tri-ethers) and the required reaction conditions.

The reaction of glycerol with alcohols, such as tert-butanol, in the presence of an acidic catalyst is a common method for producing glycerol ethers. This process, known as tert-butylation when using tert-butanol, yields a mixture of mono tert-butyl glycerol ether (MTBG), di tert-butyl glycerol ether (DTBG), and tri tert-butyl glycerol ether (TTBG).

Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) and zeolites, are frequently used to facilitate the reaction and simplify catalyst separation. The reaction conditions, including temperature, alcohol-to-glycerol molar ratio, and catalyst loading, are critical parameters that influence the conversion of glycerol and the selectivity towards different ether products.

Studies have shown that increasing the reaction temperature generally enhances the conversion of glycerol. For example, with Amberlyst-15 as the catalyst and a tert-butanol to glycerol molar ratio of 4:1, the glycerol conversion can reach approximately 96% at 90°C after 180 minutes.

Table 3: Alcohol-Mediated Etherification of Glycerol with Tert-Butanol

| Catalyst | Temperature (°C) | Molar Ratio (TBA:Glycerol) | Reaction Time (min) | Glycerol Conversion (%) |

|---|---|---|---|---|

| Amberlyst-15 | 90 | 4:1 | 180 | ~96 |

| H-BEA Zeolite | 90 | 4:1 | 360 | Comparable to Amberlyst-15 |

TBA: Tert-butanol

The selectivity towards di- and tri-ethers, which are often the desired products for fuel additive applications, can be influenced by the choice of catalyst and reaction conditions.

The etherification of glycerol can also be carried out using olefins, such as isobutylene (B52900), in the presence of an acidic catalyst. This method is another route to produce tert-butyl glycerol ethers. The reaction is typically performed in an autoclave reactor due to the gaseous nature of the olefin at reaction temperatures.

Acidic ion-exchange resins, such as Amberlyst-36 and Dowex DR-2030, have been shown to be effective catalysts for this process. Research indicates that glycerol conversion and ether yields increase with temperature up to a certain point, after which a decrease may be observed. The highest glycerol conversions, reaching up to 99%, have been achieved with these catalysts. nih.gov

The product distribution between mono-, di-, and tri-ethers can be controlled by adjusting the reaction parameters. This method is promising for the production of oxygenated fuel additives from renewable glycerol. nih.gov

Table 4: Olefin-Based Etherification of Glycerol with Isobutylene

| Catalyst | Temperature Range (°C) | Max. Glycerol Conversion (%) |

|---|---|---|

| Amberlyst-36 | 70-90 | ~98 |

| Dowex DR-2030 | 70-90 | >98 |

Solvent-free etherification of glycerol is an attractive approach from an environmental and economic perspective, as it eliminates the need for solvents and simplifies product purification. These reactions are typically carried out using an excess of the etherifying agent (e.g., alcohol) which also acts as a solvent for the products.

The reaction of glycerol with tert-butanol in the absence of an additional solvent is a well-studied example. The use of solid acid catalysts is crucial for the success of these solvent-free systems. The reaction is carried out in a heterogeneous medium, with the liquid reactants and solid catalyst.

In a typical solvent-free procedure, glycerol, tert-butanol, and the catalyst are heated under reflux. While this method is advantageous in terms of process simplification, challenges such as mass transfer limitations and catalyst deactivation can arise. Despite these challenges, high conversions of glycerol have been reported under optimized conditions.

Table 5: Comparison of Etherification Approaches

| Methodology | Etherifying Agent | Typical Catalyst | Key Advantage |

|---|---|---|---|

| Alcohol-Mediated | Alcohols (e.g., tert-butanol) | Solid acids (e.g., Amberlyst-15) | Well-established, high conversion. |

| Olefin-Based | Olefins (e.g., isobutylene) | Acidic ion-exchange resins | High conversion rates. nih.gov |

| Solvent-Free | Alcohols (in excess) | Solid acids | Environmentally friendly, simplified process. |

Esterification Processes (e.g., Acetylation)

Esterification of glycerol, particularly with acetic acid in a process known as acetylation, yields a range of glycerol acetates, commonly referred to as acetins. These include monoacetin (MA), diacetin (DA), and triacetin (TA). nih.gov These compounds have significant industrial applications, serving as fuel additives, plasticizers, and solvents. nih.govias.ac.in The reaction involves the substitution of the hydroxyl groups on the glycerol molecule with acetyl groups from acetic acid. mdpi.com

The synthesis of these acetins is typically catalyzed by acid catalysts, which can be either homogeneous or heterogeneous. mdpi.com While homogeneous catalysts like sulfuric acid have been traditionally used, heterogeneous solid acid catalysts are gaining prominence due to their ease of separation, reusability, and reduced environmental impact. nih.govresearchgate.net Various solid acid catalysts have been investigated, including ion-exchange resins (e.g., Amberlyst-15, Amberlyst-35), zeolites, and sulfated metal oxides. nih.govmdpi.com

The selectivity towards mono-, di-, or triacetin can be controlled by adjusting reaction parameters such as temperature, the molar ratio of glycerol to acetic acid, and the type of catalyst used. For instance, a two-step process using Amberlyst-35 resin as a catalyst at 105°C with a 1:9 glycerol to acetic acid molar ratio resulted in nearly 100% glycerol conversion with a 25.9% selectivity towards triacetin. mdpi.com In another study, using a tin-exchanged heteropolytungstate (SnxTPA) catalyst, almost complete conversion of glycerol was achieved with high selectivity towards diacetin. ias.ac.in

Research Findings on Glycerol Acetylation:

| Catalyst | Acetylating Agent | Temperature (°C) | Glycerol Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Amberlyst-35 | Acetic Acid | 105 | ~100 | TA: 25.9 | mdpi.com |

| Amberlyst-15 | Acetic Anhydride | 60 | 100 | TA: 98.1 | mdpi.com |

| 20% (w/w) H₂SO₄/K10 | Acetic Acid | 120 | 99 | MA: 23, DA: 59, TA: 15 | mdpi.com |

| Ag–Cu doped RHS–Al | Acetic Acid | 110 | 97.5 | MA: 3.7, DA: 58.4, TA: 37.9 | mdpi.com |

| Sn1TPA | Acetic Acid | 120 | ~100 | High selectivity to DA | ias.ac.in |

Acetalization and Ketalization Reactions (e.g., with Ketones/Aldehydes)

Acetalization and ketalization reactions involve the reaction of glycerol with aldehydes or ketones, respectively, typically in the presence of an acid catalyst, to form five- or six-membered cyclic acetals or ketals. mdpi.comwikipedia.org A prominent example is the reaction of glycerol with acetone to produce solketal (2,2-dimethyl-1,3-dioxolane-4-methanol), a valuable biofuel additive that enhances octane number and reduces emissions. mdpi.compreprints.org

The reaction mechanism generally involves the protonation of the carbonyl group of the aldehyde or ketone by the acid catalyst, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of glycerol. mdpi.com A variety of homogeneous and heterogeneous acid catalysts have been employed for this transformation, with ion-exchange resins like Amberlyst-15 showing high activity. mdpi.com For example, the reaction between glycerol and acetaldehyde using wet Amberlyst-15 as a catalyst at room temperature achieved a glycerol conversion of 70-80%. mdpi.com

The choice of aldehyde or ketone and the reaction conditions can influence the product distribution between the five-membered (1,3-dioxolane) and six-membered (1,3-dioxane) rings. For instance, the acetalization of glycerol with cinnamaldehyde using a Mg-Al-LDH catalyst showed 96% selectivity for the 1,3-dioxalane derivative. researchgate.net

Research Findings on Glycerol Acetalization/Ketalization:

| Reactant | Catalyst | Temperature | Glycerol Conversion (%) | Product Selectivity | Reference |

|---|---|---|---|---|---|

| Acetaldehyde | Amberlyst-15 (wet) | 293.15 K | 70-80 | Glycerol ethyl acetal (B89532) | mdpi.com |

| Various Aldehydes | Mg-Al-LDH | 140 °C | Up to 77 | 96% for 1,3-dioxalane with cinnamaldehyde | researchgate.net |

Oligomerization and Polymerization Pathways

Glycerol can undergo self-etherification or condensation reactions to form oligomers, known as polyglycerols. This process typically occurs at elevated temperatures and can be catalyzed by both acids and bases. researchgate.netdaneshyari.com The resulting products are mixtures of linear, branched, and cyclic oligomers, including dimers (diglycerol), trimers (triglycerol), and higher-order oligomers. daneshyari.commdpi.com These oligomers find applications in the food, cosmetics, and polymer industries. researchgate.net

The degree of oligomerization and the distribution of isomers are influenced by factors such as the catalyst, reaction temperature, and pressure. For instance, using potassium carbonate (K₂CO₃) as a catalyst with microwave irradiation, complete conversion of glycerol to its oligomers with molecular weights up to 1000 g/mol was achieved in just 30 minutes. mdpi.com In another study, using sodium carbonate as a catalyst at 230°C under reduced pressure, oligoglycerols with more than four repeating units were synthesized. nih.gov Calcined eggshells, acting as a source of calcium oxide, have also been demonstrated as an effective and low-cost catalyst for glycerol etherification, achieving 85% glycerol conversion. daneshyari.com

Research Findings on Glycerol Oligomerization:

| Catalyst | Method | Temperature (°C) | Glycerol Conversion (%) | Key Findings | Reference |

|---|---|---|---|---|---|

| K₂CO₃ | Microwave | - | 100 | Oligomers up to 1000 g/mol in 30 min | mdpi.com |

| Sodium Carbonate | Conventional Heating | 230 | High | Formation of oligomers with >4 repeating units | nih.gov |

| Calcined Eggshell | Conventional Heating | 220 | 85 | Yield of di- and triglycerol was 43% | daneshyari.com |

Glycerol serves as a trifunctional monomer in the synthesis of various polyesters and other copolymers. wikipedia.org A notable example is poly(glycerol sebacate) (PGS), a biodegradable and biocompatible elastomer with significant potential in biomedical applications, particularly tissue engineering. nih.govnih.gov

PGS is typically synthesized through the polycondensation of glycerol and sebacic acid. researchgate.net The conventional method involves a two-step process: a prepolymerization step at elevated temperatures (around 120-150°C) under an inert atmosphere or vacuum to form low molecular weight oligomers, followed by a curing step to cross-link these prepolymers into a final thermoset material. nih.gov

To overcome the time and energy-intensive nature of the conventional synthesis, alternative methods have been explored. nih.gov These include microwave-assisted polycondensation and enzymatic synthesis. nih.govmdpi.com Enzymatic synthesis, often using immobilized Candida antarctica lipase B (CALB), offers a milder reaction pathway. acs.org The use of enzymes can influence the polymer architecture, leading to branched structures through simultaneous esterification and acyl migration. acs.org The properties of PGS can be tailored by adjusting the synthesis conditions, which in turn affects the crosslinking density. mdpi.com

Research Findings on Poly(glycerol sebacate) Synthesis:

| Synthesis Method | Monomers | Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Conventional Polycondensation | Glycerol, Sebacic Acid | None | Two-step process (prepolymerization and curing) at 120-150°C | nih.govresearchgate.net |

| Enzymatic Polycondensation | Glycerol, Sebacic Acid | Candida antarctica lipase B (CALB) | Milder reaction conditions; results in branched PGS | acs.org |

Hydrogenolysis and Reduction Reactions

Hydrogenolysis of glycerol is a significant pathway for producing valuable propanediols, namely 1,2-propanediol (1,2-PDO) and 1,3-propanediol (B51772) (1,3-PDO). nih.govrsc.org This process involves the cleavage of C-O bonds in the glycerol molecule with the addition of hydrogen, typically over a heterogeneous catalyst. rsc.org

The selective production of either 1,2-PDO or 1,3-PDO is a key challenge and depends heavily on the catalyst system and reaction conditions. The formation of 1,2-PDO generally proceeds through a dehydration-hydrogenation mechanism, where glycerol is first dehydrated to acetol (hydroxyacetone), which is then hydrogenated to 1,2-PDO. nih.govacs.org Copper-based catalysts are widely used for this transformation due to their high activity and selectivity. nih.gov

The synthesis of 1,3-PDO is more challenging and often requires bifunctional catalysts that possess both acidic and hydrogenation capabilities. Precious metals like platinum (Pt), rhodium (Rh), and iridium (Ir) are often employed for the selective hydrogenolysis to 1,3-PDO. nih.gov For example, Pt-WOx and Ir-ReOx based catalysts have shown promise in directing the reaction towards 1,3-PDO. nih.gov

Research Findings on Glycerol Hydrogenolysis:

| Catalyst System | Target Product | Key Features | Reference |

|---|---|---|---|

| Cu-based catalysts (e.g., Cu/ZnO, Cu/Al₂O₃) | 1,2-Propanediol | High activity and selectivity for 1,2-PDO | nih.govacs.org |

| Pt, Ru, Pd-based catalysts | 1,2-Propanediol | Noble metal alternatives to copper catalysts | nih.gov |

| Pt-WOx, Ir-ReOx based catalysts | 1,3-Propanediol | Precious metal catalysts for selective 1,3-PDO production | nih.gov |

Oxidation Pathways

The oxidation of glycerol offers a route to a wide array of high-value chemicals by converting its primary and/or secondary hydroxyl groups into carbonyl or carboxyl functionalities. mdpi.com The product distribution is highly dependent on the choice of oxidant, catalyst, and reaction conditions such as pH and temperature. tandfonline.com

Selective oxidation of the primary hydroxyl group can yield glyceraldehyde and subsequently glyceric acid. mdpi.com Oxidation of the secondary hydroxyl group leads to the formation of dihydroxyacetone (DHA). mdpi.com Further oxidation can lead to C-C bond cleavage, resulting in smaller molecules like glycolic acid, oxalic acid, and formic acid. mdpi.comresearchgate.net

A variety of metal-based catalysts, including both precious metals (e.g., Pt, Pd, Au) and non-precious metals (e.g., Ni, Cu, Fe), have been developed for glycerol oxidation. mdpi.com The catalyst's properties, such as metal particle size and the nature of the support, can significantly influence the reaction's selectivity. tandfonline.com For instance, the electrocatalytic oxidation of glycerol on palladium nanocrystals has been shown to produce glycerate as the dominant product, with the reaction pathway being influenced by the crystallographic facets of the palladium nanoparticles. acs.org

Major Products from Glycerol Oxidation:

| Product | Formed by Oxidation of | Potential Applications | Reference |

|---|---|---|---|

| Dihydroxyacetone (DHA) | Secondary hydroxyl group | Cosmetics (sunless tanning) | mdpi.comtandfonline.com |

| Glyceraldehyde (GLA) | Primary hydroxyl group | Chemical intermediate | mdpi.comtandfonline.com |

| Glyceric Acid (GCA) | Primary hydroxyl group (further oxidation of GLA) | Chemical synthesis | mdpi.comtandfonline.com |

| Tartronic Acid | Further oxidation | Chemical intermediate | tandfonline.com |

| Glycolic Acid | C-C bond cleavage | Cosmetics, cleaning agents | tandfonline.com |

Chlorination Reactions

The conversion of glycerol into its chlorinated derivatives is a significant pathway for producing valuable chemical intermediates. nih.gov The primary method for this transformation is the hydrochlorination of glycerol, which typically involves reacting glycerol with hydrochloric acid (HCl), often in the presence of a catalyst. nih.govresearchgate.net This process predominantly yields a mixture of dichlorohydrin (DCH) isomers, namely 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol.

Research has focused on optimizing reaction conditions to improve yield and selectivity. Catalysts play a crucial role in this process, with various carboxylic acids being identified as effective. google.com For instance, pimelic acid has demonstrated exceptional catalytic activity in continuous-flow processes, leading to high conversion of glycerol (>99%) and a high selectivity towards 1,3-dichloro-2-propanol. rsc.org The reaction is typically conducted at elevated temperatures, often ranging from 110°C to 140°C. researchgate.netrsc.org The most prevalent synthetic procedures utilize an aqueous solution of hydrochloric acid. nih.gov The water produced during the reaction can inhibit the second chlorination step, a challenge that can be addressed through the choice of catalyst and reaction setup. researchgate.net

| Catalyst | Chlorinating Agent | Temperature (°C) | Key Findings | Reference |

|---|---|---|---|---|

| Pimelic Acid (10 mol%) | 36 wt% aqueous HCl | 140 | >99% glycerol conversion; 81% cumulated yield toward intermediate chlorohydrins in a continuous-flow system. | rsc.org |

| Brønsted acidic ionic liquids | Gaseous HCl | 110 | Effective catalysis for selective chlorination to 3-chloro-1,2-propandiol. | researchgate.net |

| Carboxylic Acid | Not Specified | Not Specified | General catalyst class for the reaction; soluble in the reaction medium at reaction temperature. | google.com |

Carboxylation Reactions

Carboxylation of glycerol is a key reaction for producing glycerol carbonate, a valuable derivative with applications as a green solvent and chemical intermediate. acs.orgresearchgate.net The direct carboxylation of glycerol with carbon dioxide (CO₂) is an atom-economical and environmentally attractive route. researchgate.netmdpi.com However, this reaction is thermodynamically limited, necessitating strategies to shift the chemical equilibrium toward the product side, such as the removal of water produced during the reaction. mdpi.com

Various catalytic systems have been developed to facilitate this transformation. Lanthanum-based catalysts, such as La₂O₃, have been investigated for the direct carboxylation of glycerol with CO₂. mdpi.com The performance of these catalysts is linked to their physicochemical properties, including surface basicity. mdpi.com Another approach is the transesterification of glycerol with organic carbonates like dimethyl carbonate (DMC). researchgate.net This method can achieve high yields under milder conditions. mdpi.com The oxidative carbonylation of glycerol represents another promising pathway that is considered to have high atom economy and low energy consumption. researchgate.net

| Carbon Source | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Carbon Dioxide (CO₂) | Lanthanum-based catalysts (e.g., La₂O₃) | Reaction is thermodynamically limited; performance is linked to catalyst basicity. Dehydrating agents can improve yield. | mdpi.com |

| Carbon Dioxide (CO₂) | Gold Nanoparticles on MOF | Operates under mild conditions with a very high turnover frequency (TOF). | researchgate.net |

| Dimethyl Carbonate (DMC) | CaO | High yields of glycerol carbonate can be achieved under microwave irradiation. | mdpi.com |

| Urea (B33335) | ZnSO₄ | Effective in solvent-free, microwave-assisted synthesis, achieving high product yields. | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The synthesis of derivatives from glycerol, a major biorefinery feedstock, is increasingly guided by the principles of green chemistry. acs.orgrsc.org These principles aim to enhance the efficiency and sustainability of chemical processes by reducing waste, using renewable resources, and employing safer reaction conditions.

Implementation of Solvent-Free Reaction Systems

Performing reactions without a solvent minimizes waste, reduces separation costs, and can lead to improved reaction kinetics. The synthesis of glycerol derivatives has been successfully demonstrated under solvent-free conditions. For example, the Michael addition of glycerol to acrylic compounds can be optimized to produce tricyanoethylglycerol in high yield and purity without the need for solvents or complex purification steps. rsc.orgresearchgate.net Similarly, the synthesis of glycerol carbonate from glycerol and urea has been effectively carried out under solvent-free conditions using microwave irradiation, achieving a yield of 93.7%. researchgate.net These approaches align with green chemistry goals by eliminating the environmental and economic costs associated with solvent use and disposal.

Utilization of Crude Glycerol as a Sustainable Feedstock

The rapid expansion of the biodiesel industry has resulted in a surplus of crude glycerol, which is the primary byproduct of the transesterification process. nih.govnih.govresearchgate.net For every 9 kg of biodiesel produced, approximately 1 kg of crude glycerol is generated. acs.org Utilizing this crude glycerol as a feedstock for value-added chemicals is a key strategy for improving the economic viability of biodiesel and adhering to the principles of a circular economy. nih.govresearchgate.net

Crude glycerol can be used directly in several synthetic processes, including the production of chlorinated derivatives. nih.govrsc.org However, its use presents challenges due to the presence of impurities such as water, methanol, salts, and fatty acid esters, which can vary depending on the biodiesel production process. acs.orginrs.ca Despite these challenges, the direct valorization of crude glycerol is an area of intense research, as it avoids the costly and energy-intensive purification steps required to reach pharmaceutical or food-grade quality. nih.govresearchgate.net

Application of Unconventional Heating and Mixing Techniques (e.g., Microwave-Assisted Synthesis)

Microwave-assisted organic synthesis (MAOS) is an innovative technology that serves as an energy-efficient alternative to conventional heating for producing value-added chemicals from glycerol. mdpi.com Microwave irradiation can significantly reduce reaction times, often from hours to minutes, while achieving high product yields under mild operating conditions. acs.org

This technique has been particularly effective for the synthesis of glycerol carbonate via transesterification. mdpi.com Studies have shown that using microwave heating for the reaction between glycerol and dimethyl carbonate (DMC) can achieve a 94.2% yield in just 5 minutes at 65°C. mdpi.com In another study, microwave irradiation resulted in a 99% conversion of glycerol to glycerol carbonate with 99.5% selectivity in 15 minutes, a stark contrast to the 18% conversion seen with conventional heating under the same conditions. researchgate.net Glycerol has also demonstrated successful application in ultrasound-assisted reactions, highlighting its suitability as a reaction medium for unconventional energy sources. unina.it

| Reactants | Catalyst | Method | Time | Temperature (°C) | Yield/Conversion | Reference |

|---|---|---|---|---|---|---|

| Glycerol, Dimethyl Carbonate | Musa acuminata peel ash | MW | 15 min | 75 | 99% Conversion | researchgate.net |

| Glycerol, Dimethyl Carbonate | Musa acuminata peel ash | TH | 15 min | 75 | 18% Conversion | researchgate.net |

| Glycerol, Dimethyl Carbonate | CaO | MW | 5 min | 65 | 94.2% Yield | mdpi.com |

| Glycerol, Urea | ZnSO₄ | MW | Not Specified | Not Specified | 93.7% Yield | researchgate.net |

| Enriched Crude Glycerol, DMC | Na₂CO₃ | MW | 36.5 min | 78.36 | 73.65% Yield | acs.org |

Development of Continuous-Flow Synthesis Protocols

Continuous-flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. polimi.it These benefits are particularly valuable for reactions involving hazardous reagents or high temperatures, such as the synthesis of glycerol derivatives. polimi.itrsc.org

Robust continuous-flow procedures have been developed for the transformation of glycerol into high-value products like epichlorohydrin and glycidol (B123203). rsc.orgrsc.org A key sequence in this process is the hydrochlorination of glycerol followed by dechlorination. rsc.org This multi-step process benefits greatly from a continuous-flow setup, which allows for the safe handling of strong acids at high temperatures and can be integrated with downstream synthetic steps. polimi.itrsc.org For example, the hydrochlorination step can be directly connected to a dechlorination step, providing a mixture of glycidol and epichlorohydrin that can then be separated in-line. rsc.org This integrated approach enhances efficiency and sustainability, demonstrating a powerful method for upgrading bio-based glycerol into valuable chemicals. rsc.org

Role of Glycerol as a Green Solvent in Organic Transformations

Glycerol (propan-1,2,3-triol) has emerged as an exemplary green solvent, largely due to its derivation as a major byproduct of the biodiesel industry. Its adoption in organic synthesis aligns with the principles of green chemistry, offering a sustainable alternative to conventional volatile organic solvents (VOCs). Glycerol is non-toxic, biodegradable, non-flammable, and possesses a high boiling point (290 °C) and low vapor pressure, which significantly reduces emissions and workplace hazards. mdpi.comtandfonline.com

The efficacy of glycerol as a reaction medium is rooted in its unique physicochemical properties. mdpi.com Its three hydroxyl groups allow for the formation of an extensive hydrogen-bond network, creating a highly polar environment. This polarity facilitates the dissolution of a wide range of reactants, including organic substrates, inorganic salts, and transition metal complexes. mdpi.comunina.it In many cases, this high solubility obviates the need for phase-transfer catalysts. tandfonline.com Furthermore, the hydrogen-bonding capacity of glycerol can stabilize transition states and intermediates, in some cases enhancing reaction rates and selectivity beyond what is observed in traditional solvents. unina.it

Detailed research findings have demonstrated glycerol's versatility across a spectrum of organic transformations, including metal-catalyzed cross-couplings, catalyst-free reactions, and multi-component reactions. unina.itijarsct.co.in A significant advantage of using glycerol is the often-simplified product isolation. Due to glycerol's low solubility in many organic solvents, products can frequently be separated by simple extraction with solvents like diethyl ether or ethyl acetate, allowing the glycerol and catalyst to be retained and recycled for subsequent reactions. tandfonline.comresearchgate.net

Metal-Catalyzed Reactions in Glycerol

Glycerol has proven to be an effective medium for various metal-catalyzed reactions, such as Suzuki-Miyaura and Heck cross-coupling reactions. unina.itijarsct.co.in The solvent's ability to dissolve both the organic substrates and the inorganic bases, along with the metal catalyst, creates a homogenous reaction environment that can lead to high product yields. tandfonline.comunina.it The polarity of glycerol can also influence catalyst activity and stability, contributing to efficient and recyclable catalytic systems. unina.it

Table 1: Examples of Metal-Catalyzed Reactions in Glycerol

| Reaction Type | Substrates | Catalyst / Conditions | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Iodobenzene, Phenylboronic acid | Pd/C, K₂CO₃, 80 °C, 2.5 h | 95 |

| Heck Coupling | Iodobenzene, Styrene | Pd(OAc)₂, PPh₃, Et₃N, 120 °C | >95 |

| Reduction of Nitroarenes | Nitrobenzene | Raney Ni, NaOH, 100 °C, 24 h | 44-81 |

Catalyst-Free Transformations

The unique properties of glycerol can also promote organic reactions even in the absence of a catalyst. Its extensive hydrogen-bonding network can activate substrates and stabilize intermediates, mimicking the role of a catalyst. ijarsct.co.in This approach offers a particularly sustainable pathway by reducing reliance on, and potential contamination from, metal catalysts. High yields have been reported for reactions such as the synthesis of thioacetals and the ring-opening of epoxides. ijarsct.co.inresearchgate.net For instance, the thioacetalization of carbonyl compounds proceeds efficiently at 90°C, achieving a 96% yield. ijarsct.co.in

Table 2: Examples of Catalyst-Free Reactions in Glycerol

| Reaction Type | Substrates | Conditions | Yield (%) |

|---|---|---|---|

| Thioacetalization | Various aldehydes/ketones, 1,2-Ethanedithiol | 90 °C | up to 96 |

| Michael Addition | Indoles, β-Nitrostyrene | 80 °C | High |

| Ring-Opening of Epoxides | Styrene oxide, p-Anisidine | 80 °C, 2 h | High (93:7 regioselectivity) |

| Synthesis of N-aryl phthalimides | Phthalic anhydride, Aniline | 130 °C | 92 |

Glycerol as a Hydrogen Donor in Transfer Hydrogenations

In addition to its role as a solvent, glycerol can actively participate in reactions as a reagent. In metal-catalyzed transfer hydrogenation (TH) reactions, glycerol can serve as a hydrogen source, offering a safer and more sustainable alternative to flammable molecular hydrogen gas or other hydrogen donors like 2-propanol. mdpi.comresearchgate.net This dual role as both solvent and hydrogen donor is highly efficient. mdpi.com These reactions have been successfully applied to the reduction of a variety of functional groups, including aldehydes, ketones, olefins, and nitroarenes, often using ruthenium, iridium, or nickel-based catalysts. mdpi.comresearchgate.netresearchgate.net The byproduct of glycerol dehydrogenation is typically dihydroxyacetone, a valuable chemical in its own right. mdpi.comresearchgate.net

Reaction Mechanisms and Kinetic Studies of Glycerol Derivative 1 Formation

Elucidation of Detailed Mechanistic Pathways

The formation of glycerol (B35011) derivatives occurs through diverse chemical reactions, each with unique mechanistic steps and kinetic profiles. These include etherification, acetalization, ketalization, esterification, oligomerization, hydrogenolysis, and electrocatalytic reduction. A thorough investigation of these pathways reveals the roles of catalysts, intermediates, and reaction conditions in determining the final product distribution.

Glycerol etherification is a significant pathway for producing fuel additives and solvents. The reaction typically involves reacting glycerol with alcohols or olefins over acid or base catalysts. The mechanistic route can proceed through either a unimolecular nucleophilic substitution (SN1) or a bimolecular nucleophilic substitution (SN2) pathway, depending on the catalyst and reactants.

Acid-Catalyzed Etherification : In the presence of acid catalysts, the reaction can follow two primary mechanisms. One proposed mechanism involves the protonation of a glycerol hydroxyl group, followed by the elimination of a water molecule to form a carbocation (an SN1-like pathway). This carbocation is then attacked by an alcohol molecule. An alternative pathway suggests the protonation of the alcohol (e.g., ethanol) to form an oxonium ion, which then reacts with glycerol. mdpi.com

Base-Catalyzed Etherification : Under alkaline conditions, the mechanism shifts. The reaction is believed to proceed via an SN2 pathway where a hydroxyl group of glycerol is deprotonated to form a glyceroxide anion. nih.gov This strong nucleophile then attacks the alkyl group of another reactant, displacing a leaving group.

The etherification of glycerol is a series of equilibrium reactions that can produce mono-, di-, and tri-ethers. mdpi.com For instance, in the reaction with tert-butyl alcohol over an acidic resin like Amberlyst-15, four main ether products (two monoethers and two diethers) are formed alongside isobutylene (B52900) from a competing dehydration reaction. acs.orgresearchgate.net Kinetic models have been developed to describe the evolution of reactant and product concentrations over time, providing insights into the relative rates of these competing reactions. acs.org

| Catalyst Type | Proposed Pathway | Key Steps | Reference |

|---|---|---|---|

| Acidic (e.g., H₂SO₄, Amberlyst-15) | SN1-like | Protonation of glycerol, formation of a carbocation, nucleophilic attack by alcohol. | mdpi.com |

| Acidic | Alternative Acidic Pathway | Protonation of alcohol to form an oxonium ion, which then reacts with glycerol. | mdpi.com |

| Alkaline | SN2 | Deprotonation of glycerol to form a glyceroxide anion, nucleophilic attack on the second reactant. | nih.gov |

Acetalization and ketalization reactions involve the acid-catalyzed reaction of glycerol with aldehydes and ketones, respectively, to form five-membered (1,3-dioxolane) and six-membered (1,3-dioxane) cyclic compounds. mdpi.com These products, such as solketal (B138546) (from the reaction with acetone), are valuable as fuel additives and green solvents. mdpi.com

The generally accepted mechanism for acid-catalyzed acetalization/ketalization involves several equilibrium steps:

Protonation : The carbonyl oxygen of the aldehyde or ketone is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

Nucleophilic Attack : A hydroxyl group from the glycerol molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a hemiacetal or hemiketal intermediate.

Proton Transfer and Water Elimination : Another protonation event, typically on one of the hydroxyl groups of the intermediate, leads to the elimination of a water molecule and the formation of a resonance-stabilized carbocation.

Cyclization : An intramolecular nucleophilic attack by another hydroxyl group on the glycerol backbone closes the ring.

Deprotonation : The final step is the deprotonation of the cyclic product to regenerate the acid catalyst.

The reactivity of the carbonyl compound plays a significant role. For instance, the hydrolysis of solketal (a ketal) is much faster than that of glycerol/formaldehyde acetals. This is attributed to the formation of a more stable tertiary carbocation intermediate in the case of solketal, whereas the acetal (B89532) hydrolysis proceeds through a direct nucleophilic displacement. scielo.br Kinetic models, including pseudo-homogeneous and heterogeneous Langmuir-Hinshelwood-Hougen-Watson (LHHW) models, have been developed to describe these reactions. researchgate.netresearchgate.net

Esterification is one of the most studied valorization routes for glycerol, reacting it with carboxylic acids (like acetic acid) to produce mono-, di-, and triacylglycerols (acetins). nih.govsrce.hr These esters have wide applications as fuel additives, plasticizers, and food additives. nih.govsrce.hr The reaction is typically catalyzed by acids.

The acid-catalyzed esterification mechanism proceeds as follows:

Protonation of Carboxylic Acid : The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon. researchgate.net

Nucleophilic Attack : A hydroxyl group of glycerol attacks the protonated carbonyl carbon, leading to a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the glycerol oxygen to one of the hydroxyl groups of the intermediate.

Water Elimination : The intermediate collapses, eliminating a water molecule and forming a protonated ester.

Deprotonation : The protonated ester is deprotonated to yield the final ester product and regenerate the catalyst.

This is a sequence of consecutive and reversible reactions where monoesters are formed first, followed by diesters, and finally triesters. Kinetic studies often employ Langmuir-Hinshelwood (L-H) models to describe the experimental data, suggesting that the reaction mechanism can be complex and involve the adsorption of reactants onto the catalyst surface. nih.gov For example, a dual-site L-H model was found to accurately describe the esterification of glycerol with acetic acid using a tin-exchanged tungstophosphoric acid catalyst. nih.gov The activation energy for the uncatalyzed esterification of acid-rich oil with glycerol at high temperatures was determined to be 54.93 kJ/mol. scirp.org

| Reaction System | Catalyst | Kinetic Model | Activation Energy (Ea) | Reference |

|---|---|---|---|---|

| Glycerol + Acetic Acid | Amberlyst-15 | Homogeneous first-order consecutive | E1 (MAG): 57.26 kJ/mol E2 (DAG): 31.87 kJ/mol E3 (TAG): 13.90 kJ/mol | syxbsyjg.com |

| Acid-rich oil + Glycerol | None (Autocatalytic) | - | 54.93 kJ/mol | scirp.org |

| Glycerol + Acetic Acid | Sulphated Alumina | Pseudo-second order | 106 kJ/mol | srce.hr |

Glycerol can undergo self-etherification, or oligomerization, to form polyglycerols (diglycerol, triglycerol, and higher oligomers). These compounds are valuable as emulsifiers, humectants, and in polymer production. researchgate.net The reaction is a condensation process involving the elimination of water and can be catalyzed by both acids and bases.

Acid-Catalyzed Oligomerization : The mechanism is similar to intermolecular etherification, proceeding via an SN1 pathway involving a carbocation intermediate. mdpi.comnih.gov A protonated hydroxyl group of one glycerol molecule is eliminated as water, and the resulting carbocation is attacked by a hydroxyl group from a second glycerol molecule. mdpi.com

Base-Catalyzed Oligomerization : In an alkaline environment, the reaction follows an SN2 mechanism. A glycerol molecule is deprotonated to form a glyceroxide anion, which then acts as a nucleophile, attacking another glycerol molecule. nih.gov

Oligomerization is a consecutive reaction, and achieving high selectivity for a specific oligomer, like diglycerol, is challenging. Typically, to maximize the yield of diglycerol, the reaction must be stopped at intermediate glycerol conversions (around 50%). researchgate.net As the reaction proceeds to higher conversions, the formation of higher molecular-weight oligomers and polymers is favored. researchgate.netresearchgate.net Research has also identified the formation of unconventional oligomers, including those with two hydroxyl groups or a carboxylate group at the α-carbon atom, when using homogeneous alkaline catalysts. nih.gov

Hydrogenolysis of glycerol involves the cleavage of C-O and C-C bonds in the presence of hydrogen and a metal catalyst to produce valuable chemicals like 1,2-propanediol (1,2-PDO) and ethylene (B1197577) glycol (EG). mdpi.comiastate.edu The reaction mechanism is complex and highly dependent on the catalyst and reaction conditions. Several pathways have been proposed.

Dehydration-Hydrogenation Pathway : This is one of the most widely accepted mechanisms for the formation of 1,2-PDO. encyclopedia.pub Glycerol first undergoes dehydration to form an intermediate, acetol (hydroxyacetone). This step can be catalyzed by acidic sites on the catalyst support. Subsequently, the acetol is hydrogenated over the metal sites of the catalyst to form 1,2-PDO. mdpi.comencyclopedia.pubnih.gov

Dehydrogenation-Dehydration-Hydrogenation Pathway : An alternative route suggests that glycerol is first dehydrogenated on the metal catalyst to form glyceraldehyde. This intermediate then dehydrates to 2-hydroxyacrolein, which is finally hydrogenated to 1,2-PDO. mdpi.comencyclopedia.pub

C-C Bond Cleavage for Ethylene Glycol Formation : The formation of ethylene glycol occurs through the cleavage of a C-C bond in the glycerol molecule. mdpi.comiastate.edu This can happen through a retro-aldol condensation of glyceraldehyde or directly from glycerol on certain catalysts. researchgate.net

Kinetic modeling of glycerol hydrogenolysis often involves Langmuir-Hinshelwood-Hougen-Watson (LHHW) type models, which account for the adsorption of reactants (glycerol, H₂) and products (1,2-PDO, EG) on the catalyst surface. acs.orgsci-hub.se Power-law models have also been used to describe the reaction kinetics, with the apparent reaction order for glycerol hydrogenolysis found to be 1.2 over a Cu/MgO catalyst. mdpi.comacs.org The activation energy for this reaction was calculated to be 84.9 kJ·mol⁻¹. mdpi.comacs.org

Electrocatalytic reduction (ECR) offers an alternative pathway to conventional thermochemical routes for glycerol conversion, operating under milder conditions. The mechanism involves the transfer of electrons at an electrode surface to induce the reduction of glycerol.

A prominent pathway in ECR is the two-step reduction to 1,2-propanediol. frontiersin.orgresearchgate.netnih.gov

Initial Reduction to Acetol : Glycerol is first reduced to the key intermediate, acetol. This initial step involves the cleavage of a C-O bond.

Hydrogenation of Acetol : The acetol intermediate is then consecutively hydrogenated to 1,2-propanediol. researchgate.netnih.gov

The formation of ethylene glycol is also possible through the cleavage of a C-C bond during the initial reduction step. nih.gov The reaction is complex due to the multiple hydroxyl groups in glycerol and the potential for various intermediate steps and side products. frontiersin.orgnih.gov

Kinetic studies have shown that the process can often be described by first-order kinetics. frontiersin.org The rate of glycerol conversion is influenced by parameters such as temperature, initial glycerol concentration, and current density. For example, in one study, the kinetic rate constant was fastest at a glycerol concentration of 0.3 mol/L. frontiersin.org Optimizing these parameters is key to improving the yield and selectivity towards desired products like 1,2-propanediol. At 353 K and a current density of 0.21 A/cm², a maximum yield of 42.3 C mol% for 1,2-propanediol was achieved from a 3.0 mol/L glycerol solution. frontiersin.orgnih.govnih.gov

| Initial Glycerol Concentration (mol/L) | Kinetic Rate Constant (x 10⁻⁴ s⁻¹) | Reference |

|---|---|---|

| 0.3 | 0.6103 | frontiersin.org |

| 1.65 | 0.3561 | frontiersin.org |

| 3.0 | 0.2753 | frontiersin.org |

| 4.35 | 0.0664 | frontiersin.org |

Catalytic Selectivity and Reaction Pathway Control

The selective synthesis of Solketal, the five-membered ring ketal (2,2-dimethyl-1,3-dioxolane-4-methanol), over the six-membered ring isomer is a key aspect of reaction pathway control. The five-membered ring is thermodynamically more stable, leading to high selectivity under most conditions. mdpi.com The choice of catalyst and reaction conditions plays a pivotal role in directing the reaction pathway and maximizing the yield of the desired product.

A wide array of homogeneous and heterogeneous acid catalysts have been investigated, including mineral acids, p-toluenesulfonic acid (PTSA), acidic resins (like Amberlyst), zeolites, and montmorillonite (B579905) clays. mdpi.comuricer.edu.br Heterogeneous catalysts are often preferred as they are easier to separate from the reaction mixture and can be regenerated and reused. mdpi.com

Catalyst Type and Selectivity:

Acidic Resins: Ion-exchange resins such as Amberlyst-15, Amberlyst-35, and Amberlyst-36 have demonstrated high activity and selectivity. mdpi.commatec-conferences.org For instance, Amberlyst-36 can achieve glycerol conversions between 85% and 97% with 99% selectivity to Solketal under varying temperatures. mdpi.com

Zeolites: Zeolites, particularly H-Beta zeolites, are effective due to their strong acid sites and shape-selective properties. mdpi.comuricer.edu.br Studies have shown that H-Beta zeolites can reach up to 72% glycerol conversion with 98% selectivity. uricer.edu.br The hierarchical pore structure of some zeolites facilitates molecular diffusivity, leading to excellent conversion rates. mdpi.com

Functionalized Carbons: Activated carbons functionalized with acid groups, such as sulfonic acid, have also been used. A catalyst prepared by treating activated carbon with sulfuric acid achieved 97% glycerol conversion with high selectivity to Solketal at room temperature. rsc.org

Lewis vs. Brønsted Acids: The reaction mechanism is influenced by the type of acid sites. The generally accepted mechanism for Lewis acid catalysts involves the activation of acetone (B3395972), while Brønsted acids protonate the glycerol molecule. mdpi.comresearchgate.net Some studies suggest that Lewis acid catalysts may be more effective than Brønsted acids for this specific ketalization. mdpi.com

Reaction Conditions and Pathway Control:

Reactant Molar Ratio: An excess of acetone is typically used to shift the reaction equilibrium towards the product side, thereby increasing glycerol conversion. matec-conferences.org Increasing the acetone to glycerol molar ratio from 2:1 to 6:1 has been shown to significantly increase glycerol conversion from 43.92% to 87.41%. matec-conferences.org

Temperature: The effect of temperature can be complex. While higher temperatures generally increase the initial reaction rate, the exothermic nature of the reaction means that lower temperatures can favor higher equilibrium conversion. mdpi.comresearchgate.net For example, with an Amberlyst-15 catalyst, the highest glycerol conversion of 82.26% was achieved at 60°C. matec-conferences.org

The following table summarizes the performance of various catalysts in the synthesis of Solketal.

Kinetic Modeling and Determination of Activation Energies for Glycerol Derivative 1 Synthesis

To describe the reaction rate and understand the mechanism, several kinetic models have been developed. The most common models cited in the literature are the Pseudo-homogeneous (PH), Langmuir-Hinshelwood-Hougen-Watson (LHHW), and Eley-Rideal (ER) models. mdpi.comastr.ro The choice of model often depends on the catalyst system and the assumed reaction mechanism (e.g., whether the reaction occurs on the catalyst surface between two adsorbed molecules or between an adsorbed molecule and a molecule in the bulk fluid). ui.ac.id

Eley-Rideal (ER) Model: This model has been successfully applied to the synthesis of Solketal using Indion 225 Na as a catalyst. The model assumes that one reactant (e.g., glycerol) adsorbs onto the catalyst surface and then reacts with the other reactant (acetone) from the bulk phase. ui.ac.id

Pseudo-homogeneous (PH) Model: This simpler model does not consider the adsorption and desorption steps explicitly and can be represented as a reversible kinetics model. It has been used to describe the ketalization of glycerol using H-BEA zeolite as a catalyst. matec-conferences.orgui.ac.id

Langmuir-Hinshelwood-Hougen-Watson (LHHW) Model: This model is based on the assumption that the reaction takes place between reactants adsorbed on the catalyst surface and is often used for heterogeneous catalytic systems. researchgate.netastr.ro

The activation energy (Ea) is a critical parameter derived from kinetic studies, indicating the minimum energy required for the reaction to occur. The reported values for Solketal synthesis vary widely depending on the catalyst used, the kinetic model applied, and the experimental conditions.

For instance, a study using Indion 225 Na catalyst and an Eley-Rideal model reported a relatively low activation energy of 21.16 kJ/mol. ui.ac.id In contrast, studies using Amberlyst-35 and H-BEA catalysts reported higher activation energies of 55.60 kJ/mol and 44.77 kJ/mol for the forward reaction, respectively. ui.ac.id Another investigation using an iron(III) complex catalyst determined the activation energy to be 39.23 kJ/mol for the forward reaction. researchgate.net A study on Y zeolite catalysts found an activation energy of 46.2 kJ/mol for the reaction involving glycerol. researchgate.net

The following table presents a compilation of activation energies for Solketal synthesis reported in the literature under various catalytic systems.

These kinetic models and the derived parameters are essential for the simulation, optimization, and scale-up of the Solketal production process, contributing to the development of more efficient biorefineries. astr.romdpi.com

Advanced Characterization Techniques for Glycerol Derivative 1 Structural Elucidation

Advanced Spectroscopic Methods for Complex Structural Analysis

Spectroscopic techniques are indispensable for probing the molecular structure of glycerol (B35011) derivatives. They rely on the interaction of electromagnetic radiation with the molecule to provide data on its atomic composition, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural analysis of "Glycerol derivative 1," offering detailed qualitative and quantitative information. researchgate.netnih.gov High-resolution ¹H and ¹³C NMR can be employed for the analysis of glycerol derivatives, often without requiring complex sample pre-treatment. nih.gov

¹H NMR Spectroscopy: Proton (¹H) NMR provides information about the chemical environment of hydrogen atoms in the molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the signal's multiplicity (splitting pattern) reveals the number of neighboring protons, helping to establish connectivity. For a typical glycerol backbone, proton signals appear in the range of δ 3.5-3.8 ppm. researchgate.net The integration of peak areas in ¹H NMR spectra can be used for the quantitative determination of the compound. nih.gov

¹³C NMR Spectroscopy: Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of "this compound." Since the ¹³C spectral width is significantly larger than that of ¹H, it often resolves signal overlap issues that may occur in proton spectra. nih.gov This technique is particularly powerful for distinguishing between isomers, as chemically distinct carbon atoms will have unique resonance signals. nih.gov For instance, the differentiation of monoacylglycerol isomers (e.g., 1-acyl-sn-glycerol vs. 2-acyl-sn-glycerol) is possible because the carbon atoms in the glycerol backbone are in different chemical environments, leading to distinct ¹³C NMR resonances. nih.gov

2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for elucidating complex structures.

COSY (¹H-¹H): Establishes correlations between protons that are coupled to each other, helping to map out the proton connectivity within the molecule. bmrb.io

HSQC (¹H-¹³C): Correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra. bmrb.iohmdb.ca This is invaluable for assigning specific signals to their respective atoms in the molecular structure of "this compound."

The following table summarizes typical NMR data for a glycerol backbone, which serves as a reference for analyzing its derivatives.

| Nucleus | Atom Position | Typical Chemical Shift (δ) in D₂O (ppm) | Multiplicity (¹H NMR) |

| ¹H | CH₂ (Terminal) | 3.55 | Doublet of doublets |

| ¹H | CH (Central) | 3.78 | Multiplet |

| ¹³C | CH₂ (Terminal) | ~63 | N/A |

| ¹³C | CH (Central) | ~72 | N/A |

Data compiled from multiple sources for a representative glycerol structure. nih.govresearchgate.net

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful and rapid techniques for identifying the functional groups present in "this compound." The methods are based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, which are then recorded in a spectrum.

For a glycerol derivative, key functional groups can be identified by their characteristic absorption bands:

O-H Stretching: A very broad and strong absorption band in the region of 3200-3600 cm⁻¹ indicates the presence of hydroxyl (-OH) groups. researchgate.net The broadness is due to hydrogen bonding.

C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ range are characteristic of C-H bonds in the alkyl backbone. researchgate.netlibretexts.org

C=O Stretching: The presence of a strong, sharp peak around 1700-1750 cm⁻¹ is a clear indicator of a carbonyl group, such as in an ester derivative of glycerol. researchgate.net

C-O Stretching: Absorptions in the 1000-1300 cm⁻¹ region correspond to C-O single bond stretching, which is present in both the alcohol and any ester functionalities. researchgate.netlibretexts.org

FTIR is also an effective tool for reaction monitoring . For example, in the synthesis of an ester-based glycerol derivative via esterification, the progress of the reaction can be monitored by observing the decrease in the intensity of the broad O-H band of the starting glycerol and the simultaneous appearance and increase in the intensity of the sharp C=O band of the ester product. researchgate.netresearchgate.net

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Appearance |

| Hydroxyl (-OH) | Stretching | 3200 - 3600 | Strong, Broad |

| Alkyl (C-H) | Stretching | 2850 - 3000 | Medium to Strong |

| Carbonyl (C=O) (Ester) | Stretching | 1735 - 1750 | Strong, Sharp |

| Alcohol/Ester (C-O) | Stretching | 1000 - 1300 | Strong |

This table presents typical IR absorption frequencies for common functional groups in glycerol derivatives. researchgate.netlibretexts.org

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of "this compound" with high precision and can aid in elucidating its structure through fragmentation analysis.

For volatile and thermally stable derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique. The gas chromatograph separates the components of a mixture, which are then introduced one by one into the mass spectrometer for detection and identification. researchgate.net Due to the low volatility of many glycerol derivatives, a derivatization step, such as silylation, is often necessary to make them suitable for GC analysis. researchgate.netnih.gov

Key applications of MS and GC-MS include:

Molecular Weight Determination: The molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum provides the molecular weight of the compound.

Product Identification: By comparing the obtained mass spectrum with spectral libraries or by interpreting the fragmentation pattern, the identity of "this compound" can be confirmed. researchgate.net

Isomer Differentiation: While mass spectrometry provides the same molecular weight for isomers, their fragmentation patterns upon ionization can differ. These differences can be used to distinguish between positional isomers. Furthermore, when coupled with chromatography (GC or LC), isomers can often be separated before MS analysis, allowing for their individual identification. dshs-koeln.de Tandem MS (MS/MS) techniques can provide more detailed structural information by isolating a specific ion and inducing further fragmentation. nih.gov

Chromatographic Techniques for Separation and Quantification of Isomers and Complex Mixtures

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For "this compound," which may exist in a complex mixture with isomers or byproducts, chromatography is essential for both purification and quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate components of a mixture in a liquid mobile phase through a solid stationary phase. The separation of positional isomers of glycerol derivatives, such as diglycerides (1,2- vs. 1,3-) and triglycerides, can be achieved using various HPLC methods. nih.govresearchgate.net

Reversed-Phase HPLC (RP-HPLC): This is a common mode where a nonpolar stationary phase is used with a polar mobile phase. It can effectively separate triglyceride positional isomers. nih.gov

Silver Ion HPLC: This technique utilizes a stationary phase impregnated with silver ions, which interact differently with double bonds in unsaturated acyl chains. It is highly effective for separating glyceride positional isomers containing unsaturated fatty acids. nih.govresearchgate.net

Chiral Chromatography: For separating enantiomers (mirror-image isomers) of "this compound," HPLC with a chiral stationary phase (CSP) is the method of choice. researchgate.net

Gas Chromatography (GC): As mentioned previously, GC is used for separating volatile compounds. For the analysis of "this compound," GC is almost always coupled with a detector, most commonly a mass spectrometer (GC-MS), to provide identification and quantification. researchgate.netnih.gov The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column.

The following table outlines common chromatographic approaches for the analysis of glycerol derivatives.

| Technique | Stationary Phase Example | Mobile Phase Example | Application |

| Reversed-Phase HPLC | C18 (Octadecylsilane) | Acetonitrile/Isopropanol | Separation of triglyceride positional isomers. nih.gov |

| Silver Ion HPLC | Silica (B1680970) gel with AgNO₃ | Hexane/Isopropanol/Ethyl Acetate/Acetonitrile | Separation of diglyceride and triglyceride isomers. nih.gov |

| Chiral HPLC | Cellulose-modified silica (e.g., Chiracel OD) | Hexane/Isopropanol | Resolution of enantiomers. researchgate.net |

| Gas Chromatography (GC) | DB-5 (5%-phenyl-95%-dimethylpolysiloxane) | Helium (carrier gas) | Separation of derivatized glycerol and related compounds prior to MS detection. researchgate.net |

Computational and Theoretical Studies of Glycerol Derivative 1

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are used to predict and analyze the three-dimensional structures and movements of molecules over time. These techniques are essential for understanding the conformational flexibility and intermolecular interactions that govern the macroscopic properties of glycidol-based systems.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like glycidol (B123203), which contains both a rigid epoxide ring and a rotatable hydroxymethyl group, understanding its preferred conformations is key to predicting its reactivity and interactions.

Molecular modeling techniques are routinely used to perform conformational analyses. nih.gov These studies have identified several conformational minima for glycidol. For instance, ab initio calculations (MP2/6-311++G(d,p)) have been used to find the structures of different conformational minima, revealing the complex potential energy surface of the molecule. nih.gov The energy landscape of a molecule describes the potential energy as a function of its atomic coordinates and is fundamental to understanding its structural preferences and dynamics. nih.govaps.orgnih.gov Computational studies map this landscape to identify the most stable conformers (lowest energy states) and the energy barriers between them.

One significant finding from computational studies is that the conformation of glycidol can be influenced by its environment, such as the presence of other molecules. For example, the O-C-C-O torsional angle in glycidol was found to change significantly—from 40.8 degrees for the isolated monomer to 49.9 degrees when it forms a complex with a water molecule—indicating a structural adaptation to facilitate intermolecular bonding. nih.gov

Table 1: Conformational Change of Glycidol upon Complexation with Water

The presence of a hydroxyl (-OH) group and an epoxide oxygen in glycidol allows it to act as both a hydrogen bond donor and acceptor. These interactions are critical in determining its physical properties, such as boiling point and viscosity, as well as its chemical reactivity.

Molecular dynamics simulations and quantum chemical calculations have been employed to study these interactions in detail. researchgate.netnsf.gov Studies have shown that glycidol can form intermolecular hydrogen bonds with itself, leading to dimeric or larger cluster structures. researchgate.net This self-association is crucial for its reactivity; for example, the formation of a dimeric structure can activate the molecule for nucleophilic attack in reactions like the cycloaddition of CO2. researchgate.net

Simulations also reveal how glycidol interacts with other molecules, such as water. Spectroscopic and computational investigations of the glycidol-water complex have demonstrated that the formation of an intermolecular hydrogen bonding network induces structural changes in the glycidol molecule itself. nih.gov The ability to form these bonds is a key factor in the miscibility of glycidol with water and other protic solvents. nih.gov

Table 2: Hydrogen Bond Interaction Data from Simulations

Note: Data for glycerol (B35011) carbonate, a related compound, is used to illustrate the types of parameters calculated in hydrogen bonding studies. acs.org

Molecular dynamics simulations are also used to investigate the dynamic properties and relaxation behavior of materials, such as epoxy resins derived from glycerol-based compounds. acs.orgnasa.gov These simulations can predict key material properties like the glass transition temperature (Tg) and elastic modulus. researchgate.net By modeling the cross-linking process at an atomic level, researchers can understand how the molecular structure influences macroscopic thermomechanical properties. researchgate.net These studies involve simulating the system at various temperatures and observing the changes in molecular motion to understand how the material relaxes from a non-equilibrium state, which is crucial for predicting its performance and stability over time. nasa.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.orgmdpi.com It is a powerful tool for studying chemical reactions, allowing for the determination of reaction energies, elucidation of reaction mechanisms, and characterization of transition states. youtube.comnih.gov

DFT calculations are widely used to determine the thermodynamics of chemical reactions involving glycidol. nih.gov By calculating the energies of reactants, products, and intermediates, researchers can predict the enthalpy (ΔH) and free energy (ΔG) of a reaction, determining whether it is energetically favorable.

For example, DFT calculations have been used to study the cycloaddition of CO2 to glycidol to form glycerol carbonate. researchgate.net These studies reveal that the reaction is thermodynamically favored and provide insights into how catalysts and reaction conditions can influence the yield and selectivity. researchgate.net The calculations can also be used to understand the decomposition pathways of related molecules like glycerol on catalyst surfaces, which is relevant for biofuel applications. researchgate.net This involves computing the energies of various dehydrogenated intermediates to find the most stable species and the most likely decomposition routes. researchgate.net

Table 3: Example DFT-Calculated Reaction Energetics

Note: This table illustrates the types of thermodynamic and kinetic data obtained from DFT studies on the decomposition of glycerol, a process closely related to the reactivity of its derivatives. researchgate.net

A key strength of DFT is its ability to map out the entire reaction pathway, including the high-energy transition state that connects reactants and products. nih.govnih.gov The transition state is a critical point on the potential energy surface, and its structure and energy determine the activation energy and, therefore, the rate of the reaction.

Computational chemists use various algorithms to locate transition state structures. youtube.com For reactions involving glycidol, DFT has been used to characterize the transition states for its conversion into other valuable chemicals. For instance, in the reaction with CO2, DFT calculations can identify the structure of the transition state where the epoxide ring is opened by a nucleophile, providing a detailed, step-by-step picture of the reaction mechanism. researchgate.net These insights are invaluable for designing more efficient catalysts and optimizing reaction conditions to favor desired products.

Quantitative Structure-Property Relationship (QSPR) Modeling